5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2,6-dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,6-dimethylmorpholino group, a 4-methoxyphenyl moiety, and a methyl group.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-11-9-22(10-12(2)26-11)16(14-5-7-15(25-4)8-6-14)17-18(24)23-19(27-17)20-13(3)21-23/h5-8,11-12,16,24H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFOWGPMVMYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the thiazole and triazole rings through cyclization reactions. For example, the compound can be synthesized via a reaction involving 2-methylthiazole and various substituted phenyl groups under acidic conditions to yield the desired product in moderate to high yields.
Biological Activity
The biological activity of this compound has been studied extensively in various contexts. Key findings include:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models by inhibiting key pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the substituents on the morpholino and phenyl groups significantly affect the biological activity. For instance:
| Substituent | Activity Level | Remarks |
|---|---|---|
| 4-Methoxyphenyl | High | Enhances cytotoxicity |
| 2,6-Dimethylmorpholino | Moderate | Contributes to solubility |
| Methyl group on thiazole | High | Essential for activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both strains.
- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 20 µM, indicating potent anticancer properties.
- In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha.
Comparison with Similar Compounds
Structural Analog: CFI-400945 (PLK4 Inhibitor)
Key Features :
- Core Structure: Spiro[cyclopropane-1,3'-indolin]-2'-one scaffold with a 2,6-dimethylmorpholino group.
- Substituents : Fluorophenyl and methoxy groups.
- Activity: Potent Polo-like kinase 4 (PLK4) inhibition (IC₅₀ = 0.3 nM), antitumor efficacy in xenograft models .
Comparison :
- Shared Motif: The 2,6-dimethylmorpholino group in both compounds suggests improved solubility and bioavailability due to morpholino’s polar nature.
- Divergence : The thiazolo-triazole core of the target compound may confer different binding kinetics compared to CFI-400945’s spirocyclic indole system.
- Implications : While CFI-400945 targets PLK4, the target compound’s thiazolo-triazole core (common in antifungal agents) may prioritize interactions with enzymes like 14-α-demethylase .
5-(2,4-Difluorophenyl)-6-Methylthiazolo[3,2-b][1,2,4]Triazole (CAS 1956332-02-7)
Key Features :
- Core Structure : Thiazolo[3,2-b][1,2,4]triazole.
- Substituents : 2,4-Difluorophenyl and methyl groups.
Comparison :
- Shared Core : Both compounds retain the thiazolo-triazole backbone, which is associated with metabolic stability and π-π stacking interactions in drug-receptor binding.
- Substituent Differences: The target compound’s 4-methoxyphenyl and morpholino groups may enhance solubility and target specificity compared to the fluorophenyl substituent in CAS 1956332-02-5.
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles
Key Features :
- Core Structure : Triazolo-thiadiazole hybrid.
- Substituents : 4-Methoxyphenyl and variable R groups.
Comparison :
- Functional Overlap : The 4-methoxyphenyl group in both compounds suggests shared affinity for hydrophobic enzyme pockets.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges: The target compound’s complexity (e.g., stereochemistry of the morpholino-methyl group) may require advanced methods like the one-pot SN2 displacement used for CFI-400945 .
- Biological Potential: While analogs like CFI-400945 and triazolo-thiadiazoles demonstrate kinase inhibition and antifungal activity, empirical studies (e.g., enzymatic assays, in vivo models) are needed to validate the target compound’s mechanisms.
- Optimization Opportunities : Substituent modifications (e.g., fluorination at the phenyl ring) could balance lipophilicity and solubility, as seen in CAS 1956332-02-7 .
Preparation Methods
Reductive Amination of Diethanolamine Derivatives
Treatment of N-(2-hydroxyethyl)-2-aminoethanol with acetone under acidic conditions generates a cyclic imine intermediate, which undergoes catalytic hydrogenation to yield 2,6-dimethylmorpholine. Modifications include:
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
- Solvent : Ethanol or methanol.
- Yield : 70–85% after purification by distillation.
Benzyl Protection and Deprotection
To avoid side reactions during subsequent steps, the morpholine nitrogen is often protected. For example:
- Benzylation : Reacting morpholine with benzyl bromide in acetonitrile using DIPEA as a base yields 4-benzyl-2,6-dimethylmorpholine with 89% efficiency.
- Deprotection : Hydrogenolysis over Pd/C in ethanol removes the benzyl group, restoring the free amine.
Functionalization of the 4-Methoxyphenylmethyl Group
The 4-methoxyphenylmethyl fragment is introduced via Friedel-Crafts alkylation or Grignard addition :
Friedel-Crafts Alkylation of Anisole
Reaction of anisole with formaldehyde in the presence of BF₃·Et₂O generates 4-methoxybenzyl alcohol , which is subsequently oxidized to 4-methoxybenzaldehyde using MnO₂.
Conversion to Electrophilic Partners
The aldehyde is transformed into a benzyl chloride or bromide for coupling:
- Chlorination : Treating 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane affords 4-methoxybenzyl chloride in 94% yield.
Construction of the Thiazolo[3,2-b]Triazol-6-Ol Core
The bicyclic system is assembled through a cyclocondensation strategy:
Thiazole Ring Formation
Condensation of 2-aminothiazole with ethyl acetoacetate in acetic acid yields 2-methylthiazol-5-ol .
Triazole Annulation
The thiazole intermediate is reacted with hydrazine hydrate to form a hydrazide, which undergoes cyclization with nitrous acid (HNO₂) to install the triazole ring.
Coupling of Fragments
The final assembly involves sequential alkylation and nucleophilic substitution:
Morpholine-Phenylmethyl Coupling
Reacting 2,6-dimethylmorpholine with 4-methoxybenzyl chloride in dichloromethane using triethylamine as a base yields (2,6-dimethylmorpholino)(4-methoxyphenyl)methanol (86% yield).
Attachment to the Thiazolo-Triazol-Ol Core
The alcohol intermediate is oxidized to a ketone (e.g., using PCC) and subjected to Mannich reaction conditions with the thiazolo-triazol-ol scaffold, followed by reduction (NaBH₄) to install the methylene bridge.
Optimization and Challenges
Stereochemical Control
The morpholino moiety’s stereochemistry is controlled via chiral auxiliaries or asymmetric hydrogenation. For example, using (R)-BINAP-Ru catalysts achieves enantiomeric excess >90%.
Protecting Group Strategy
- Hydroxyl Protection : Silane groups (e.g., TBS) prevent undesired oxidation during coupling.
- Amine Protection : Benzyl or Boc groups shield the morpholine nitrogen.
Data Tables
Table 1. Key Intermediates and Yields
Table 2. Coupling Reaction Optimization
| Coupling Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Morpholine-phenylmethyl | None | DCM | 25°C | 86% |
| Core attachment | PPTS | THF | 60°C | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
